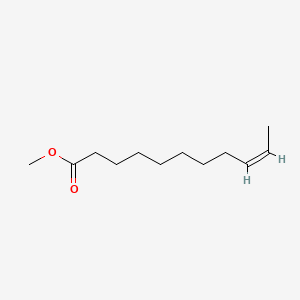

Methyl cis-9-undecenoate

Description

Contextualization within Oleochemistry and Lipid Science Research

Oleochemistry is the study of vegetable oils and animal fats and the chemical modification of these substances to produce a wide range of products. frontiersin.org This field is a cornerstone of the bio-based economy, offering renewable alternatives to petroleum-derived chemicals. researchgate.net Lipid science, a closely related discipline, focuses on the study of lipids, which are naturally occurring molecules that include fats, waxes, and fat-soluble vitamins. wiley-vch.deeurofedlipid.org

Methyl cis-9-undecenoate and other undecenoate esters are prime examples of oleochemicals. nih.gov They are typically derived from the processing of castor oil, a unique vegetable oil rich in ricinoleic acid. nih.govscispace.com As fatty acid esters, they are fundamental building blocks in the synthesis of more complex molecules. iosrjournals.org Research in this area often intersects with materials science and polymer chemistry, exploring how these bio-derived monomers can be transformed into high-performance polymers and other valuable materials. rsc.orgresearchgate.net The European Journal of Lipid Science and Technology is a notable publication that features research on oleochemistry and lipid-derived biomaterials. wiley-vch.deeurofedlipid.orgletpub.com

Significance in Renewable Resource Utilization and Bio-based Chemistry

The primary significance of methyl undecenoate esters lies in their origin from renewable resources, most notably castor oil. arkema.comacs.org This positions them as sustainable alternatives to the finite feedstocks of the petrochemical industry. frontiersin.org The use of such bio-based building blocks is a key principle of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. researchgate.net

These esters are bifunctional, containing both an ester group and a terminal double bond, which makes them highly reactive and versatile for chemical synthesis. arkema.com This dual functionality allows them to be used in a variety of reactions, including polymerization and metathesis, to create a new generation of bio-based polymers and fine chemicals. rsc.orgarkema.com Their applications are diverse, ranging from the synthesis of surfactants and cosmetics to the production of advanced polymers like polyamides (e.g., Nylon-11). researchgate.netarkema.comacs.org The use of undecenoate esters contributes to the development of a circular economy by transforming biomass into high-value products. frontiersin.org

Interactive Data Table: Properties of Undecenoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Source |

| Methyl (E)-9-undecenoate | 5760-50-9 | C12H22O2 | 198.30 | PubChem nih.gov |

| Methyl (Z)-9-undecenoate | Not Available | C12H22O2 | 198.30 | - |

| Methyl 10-undecenoate | 111-81-9 | C12H22O2 | 198.30 | Arkema arkema.com |

| Undec-10-enoic acid | 112-38-9 | C11H20O2 | 184.27 | PubChem nih.gov |

Historical Development of Undecenoate Ester Research

The journey of undecenoate ester research is intrinsically linked to its parent compound, undecylenic acid (10-undecenoic acid). The story begins in 1877, when undecylenic acid was first isolated from the distillation products of castor oil through the pyrolysis of ricinoleic acid. nih.govdrugbank.com This discovery laid the groundwork for future applications.

For much of its history, undecylenic acid and its salts were recognized for their antifungal properties and have been used in medical treatments for skin infections. nih.govdrugbank.comcastoroil.injamanetwork.com In the mid-20th century, research began to explore its potential in polymer chemistry. A significant milestone was its use as a precursor for the production of Nylon-11. acs.org

The latter half of the 20th century and the early 21st century have seen a surge in research focused on the chemical valorization of undecenoate esters. Key developments include:

Pyrolysis Optimization: Significant research has been dedicated to optimizing the pyrolysis of castor oil and its methyl esters to efficiently produce methyl undecenoate and heptaldehyde. nih.govscispace.com

Metathesis Reactions: The advent of robust olefin metathesis catalysts, such as those developed by Grubbs, has opened up new avenues for converting undecenoate esters into a variety of valuable chemicals and polymers. researchgate.netconicet.gov.arias.ac.in This has been a major focus of oleochemistry research for decades. researchgate.net

Polymer Synthesis: More recently, research has focused on using undecenoate esters as monomers for creating novel bio-based polyesters, polyamides, and other polymers with tunable properties. rsc.orgresearchgate.netresearchgate.net

Esterification and Transesterification Techniques: The methods for preparing fatty acid methyl esters for analysis and synthesis have also evolved, with early work in the 1960s and 1970s establishing foundational techniques for gas chromatography analysis. acs.orgresearchgate.net More recent studies continue to explore more efficient and greener catalytic methods for transesterification. acs.orgacs.org

This historical progression demonstrates a clear trend: the evolution of undecenoate esters from a simple, naturally derived chemical with specific applications to a versatile and highly valued platform molecule in the modern bio-based chemical industry.

Structure

3D Structure

Properties

CAS No. |

54299-07-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl (Z)-undec-9-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4H,5-11H2,1-2H3/b4-3- |

InChI Key |

RHRCWCJKYPOGNT-ARJAWSKDSA-N |

Isomeric SMILES |

C/C=C\CCCCCCCC(=O)OC |

Canonical SMILES |

CC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Biology Approaches for Methyl Cis 9 Undecenoate

Olefin Metathesis Strategies in Undecenoate Ester Synthesis

Olefin metathesis has emerged as a powerful and efficient tool for the formation of carbon-carbon double bonds, offering green and atom-economical routes to valuable chemicals from renewable feedstocks. uwindsor.calibretexts.org The application of this Nobel Prize-winning reaction to unsaturated fatty acid esters, such as methyl oleate (B1233923), provides a direct pathway to compounds like methyl 9-undecenoate. libretexts.orgresearchgate.net

Cross-Metathesis Reactions for Targeted Undecenoate Production

Cross-metathesis (CM) is a versatile reaction that forms new unsaturated compounds by scrambling and reforming the double bonds of two different olefin substrates. organic-chemistry.org In the context of undecenoate synthesis, the cross-metathesis of a long-chain unsaturated ester like methyl oleate with a short-chain olefin is a key strategy. researchgate.net For instance, the reaction of methyl oleate with cis-2-butene-1,4-diyl diacetate can yield methyl 11-acetoxyundec-9-enoate, a functionalized undecenoate derivative. nih.gov This approach allows for the conversion of abundant oleochemicals into value-added products that can serve as monomers for sustainable polymers. nih.gov Similarly, cross-metathesis of methyl oleate with functionalized olefins like allyl cyanide or homoallyl cyanide can produce precursors for nylon 12 and nylon 13. researchgate.net

The efficiency of cross-metathesis is highly dependent on the choice of catalyst and reaction conditions. While the reaction can statistically lead to a mixture of homo-coupled and cross-coupled products, selectivity can be achieved by using olefins with different reactivities. organic-chemistry.org

Ethenolysis and Butenolysis for Alkene Cleavage and Undecenoate Formation

Ethenolysis, a specific type of cross-metathesis using ethylene (B1197577), is a particularly effective method for cleaving internal double bonds of unsaturated fatty esters to produce valuable terminal olefins. researchgate.net The ethenolysis of methyl oleate, a major component of various vegetable oils, yields two commercially important molecules: 1-decene (B1663960) and methyl 9-decenoate. researchgate.netifpenergiesnouvelles.frifpenergiesnouvelles.fr

This reaction is advantageous as ethylene is inexpensive and its use can drive the reaction equilibrium toward the desired products. researchgate.net The reaction can be performed under mild conditions (e.g., 20°C and 1 bar of ethylene) with high conversion and selectivity. ifpenergiesnouvelles.frifpenergiesnouvelles.fr Butenolysis, using butene as the cleaving agent, operates on a similar principle to produce different chain-length products.

| Catalyst | Temperature (°C) | Ethylene Pressure | Conversion (%) | Selectivity to Undecenoate/1-Decene (%) | Reference |

|---|---|---|---|---|---|

| Grubbs 1st Gen. | 25 | 60 psig | High | High | researchgate.net |

| Catalyst III (ionic liquid) | 20 | 1 bar | 93 | 93 | ifpenergiesnouvelles.frifpenergiesnouvelles.fr |

| Hoveyda Catalyst IV | 20 | 1 bar | 80 | Excellent | ifpenergiesnouvelles.frifpenergiesnouvelles.fr |

| (≡SiO)2Mo(=O)Np2 | 50 | Varies | >63 | ~95 | researchgate.net |

Catalytic System Design and Optimization in Metathesis

The success of olefin metathesis for undecenoate synthesis hinges on the design and optimization of the catalyst. Early systems based on tungsten and rhenium required co-catalysts and harsh conditions, often leading to undesired side reactions like double bond isomerization. libretexts.orgifpenergiesnouvelles.frifpenergiesnouvelles.fr The development of well-defined ruthenium-based catalysts, pioneered by Grubbs, revolutionized the field by offering high activity, exceptional functional group tolerance, and milder reaction conditions. uwindsor.calibretexts.org

Key developments in catalyst design include:

First-Generation Grubbs Catalysts : Complexes like bis(tricyclohexylphosphine)benzylideneruthenium dichloride demonstrated high activity for ethenolysis but could suffer from reactivity losses. researchgate.net

Second-Generation Grubbs Catalysts : Incorporating N-heterocyclic carbene (NHC) ligands significantly boosted catalytic activity and stability. libretexts.orgacs.org

Hoveyda-Grubbs Catalysts : These feature a chelating benzylidene ligand, which enhances catalyst stability and allows for easier removal from the product mixture. libretexts.orgsigmaaldrich.com

Specialized Ligands : The development of catalysts with N-aryl, N-alkyl NHC ligands has led to very high selectivity (up to 95%) in the ethenolysis of methyl oleate, favoring the desired kinetic products over thermodynamic self-metathesis byproducts. acs.org

Optimization strategies often focus on minimizing catalyst loading while maximizing turnover numbers (TONs) and selectivity, which is crucial for industrial feasibility. researchgate.netsigmaaldrich.com For example, supported Group VI oxo catalysts have been explored for the ethenolysis of methyl oleate, achieving high TONs and demonstrating the potential for heterogeneous catalysis in this area. researchgate.net

Biocatalytic and Biotechnological Synthesis of Undecenoate Esters

Biocatalysis offers an environmentally friendly alternative for synthesizing undecenoate esters, operating under mild conditions with high specificity. nih.gov Enzymes, particularly lipases, are widely used for esterification reactions. The synthesis of undecenoate esters can be achieved through the direct esterification of undecylenic acid with an alcohol, such as methanol (B129727). google.com

Immobilized enzymes, like Novozym 435 (Candida antarctica lipase (B570770) B), are frequently employed to facilitate catalyst recovery and reuse, enhancing the economic viability of the process. nih.govmdpi.comresearchgate.net For example, lipases have been used in solvent-free conditions to attach 10-undecenoic acid to oligo-ricinoleic acid derivatives, demonstrating the versatility of enzymatic methods. mdpi.comresearchgate.net Research has also focused on chemoenzymatic pathways, where a biological transformation is coupled with a chemical step. For instance, ricinoleic acid can be converted by engineered E. coli cells into intermediates that are then chemically transformed into valuable compounds like 1,11-undecanedioic acid. rsc.orgnih.gov

Derivatization from Natural Lipid Sources for Undecenoate Ester Isolation

The most established industrial route to undecenoic acid, the precursor to methyl undecenoate, is the derivatization of castor oil. castoroil.inocl-journal.org Castor oil is unique among vegetable oils for its high content (up to 90%) of ricinoleic acid. ocl-journal.orgnih.gov

The key step in this process is the high-temperature pyrolysis (thermal cracking) of ricinoleic acid or castor oil itself. sciencemadness.orgache-pub.org.rscellulosechemtechnol.ro This reaction, often conducted under reduced pressure at temperatures between 400-700°C, cleaves the ricinoleic acid molecule. castoroil.insciencemadness.org The cleavage is proposed to occur via mechanisms including a McLafferty-type rearrangement, yielding two primary C7 and C11 fragments: heptaldehyde and 10-undecenoic acid. researchgate.net

| Starting Material | Temperature (°C) | Pressure | Yield of Undecylenic Acid (%) | Yield of Heptaldehyde (%) | Reference |

|---|---|---|---|---|---|

| Castor Oil | ~400 | Reduced | Variable | Variable | sciencemadness.org |

| Castor Oil | 550 | 45 mm (Hg) | 36.0 | 24.8 | sciencemadness.org |

| Ricinoleic Acid | 530 | Atmospheric | 17.8 | 15.2 | ache-pub.org.rs |

| Castor Oil | 700 | Reduced | - | - | castoroil.in |

Once the 10-undecenoic acid is isolated, it is readily converted to its methyl ester, methyl 10-undecenoate, through standard acid-catalyzed esterification with methanol. pharmacyjournal.inresearchgate.net If methyl ricinoleate (B1264116) (produced by transesterification of castor oil) is used as the pyrolysis feedstock, methyl undecenoate is generated directly. ache-pub.org.rs

Non-Metathesis Synthetic Pathways to Undecenoate Esters

Beyond metathesis and natural oil derivatization, classical organic synthesis methods can be employed to construct the undecenoate backbone. The Wittig reaction is a powerful and widely used method for forming alkenes from carbonyl compounds (aldehydes or ketones) and a phosphonium (B103445) ylide (Wittig reagent). libretexts.orglumenlearning.commasterorganicchemistry.com

To synthesize an undecenoate ester via this route, a strategy could involve the reaction of an appropriate aldehyde with a phosphorus ylide containing the required ester functionality. For example, a Wittig reagent could be prepared from an ω-halo fatty acid ester. This ylide would then react with an aldehyde to form the carbon-carbon double bond at the desired position. researchgate.netwikipedia.org The reaction is known for its reliability and tolerance of various functional groups, including esters, making it a viable, albeit often multi-step, alternative to catalytic methods. lumenlearning.com

Thermal Rearrangement Approaches

Thermal rearrangement reactions are powerful methods in organic synthesis for constructing new molecular frameworks, often involving the migration of atoms or groups within a molecule under the influence of heat. While specific literature detailing thermal rearrangements of Methyl cis-9-undecenoate is not abundant, the principles of such reactions can be applied to its structure. Unsaturated esters like this compound possess functionalities—an alkene and an ester—that could potentially participate in pericyclic reactions such as ene reactions or sigmatropic rearrangements under thermal conditions.

These reactions are typically uncatalyzed and can lead to skeletal reorganization or isomerization. For an unsaturated ester, a thermal ene reaction could theoretically occur intramolecularly or intermolecularly, leading to the formation of new carbon-carbon bonds and more complex structures. However, such reactions often require high temperatures and can be accompanied by competing side reactions, including cis-trans isomerization or polymerization, particularly with unsaturated fatty acid derivatives. rug.nl

Table 1: Theoretical Thermal Rearrangement Pathways for Unsaturated Esters

| Reaction Type | Reactant Moiety | Potential Product Feature | Conditions |

| Intramolecular Ene Reaction | Alkene + Allylic C-H | Cyclized or rearranged ester | High Temperature |

| Sigmatropic Rearrangement | Pi-system framework | Isomeric unsaturated ester | High Temperature |

| Intermolecular Ene Reaction | Alkene + Alkene (another molecule) | Dimeric or oligomeric structures | High Temperature |

This table presents theoretical pathways as direct examples for this compound are not extensively documented.

Dimerization and Functionalization

The chemical modification of this compound, particularly through reactions involving its carbon-carbon double bond, offers a pathway to novel chemical structures and polymers. While studies on this compound are limited, extensive research on its isomer, Methyl 10-undecenoate, provides significant insight into potential dimerization and functionalization strategies.

Dimerization: A key strategy for the dimerization of unsaturated fatty esters is acyclic diene metathesis (ADMET). This reaction, typically catalyzed by ruthenium-based complexes, allows for the formation of long-chain α,ω-dicarboxylic acid esters from terminal alkenes. For an internal alkene like the one in this compound, metathesis could lead to a mixture of products, including dimers and oligomers, alongside the potential for isomerization of the double bond. A related approach involves the cross-metathesis of fatty acid esters with other olefins to create novel bifunctional molecules. chemrxiv.org

Functionalization: The alkene group is a prime target for introducing new functional groups. The thiol-ene reaction is a highly efficient "click chemistry" method for the functionalization of alkenes. wikipedia.org This reaction proceeds via a radical mechanism, often initiated by UV light or a thermal initiator, and results in the anti-Markovnikov addition of a thiol to the double bond. wikipedia.org This approach allows for the attachment of a wide variety of moieties to the fatty acid backbone, depending on the structure of the thiol used. For instance, the reaction of an unsaturated ester with cysteamine (B1669678) can introduce a primary amine group. nih.gov This method is valued for its high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.org

Table 2: Selected Functionalization Reactions for Unsaturated Fatty Esters

| Reaction Type | Reagent Example | Functional Group Introduced | Key Features |

| Thiol-Ene Coupling | Cysteamine | Amine (-NH₂) | High efficiency, mild conditions, anti-Markovnikov selectivity. nih.gov |

| Thiol-Ene Coupling | Mercaptoethanol | Hydroxyl (-OH) | Introduces polarity and a site for further esterification. |

| Epoxidation | m-CPBA | Epoxide | Creates a reactive three-membered ring for subsequent nucleophilic attack. |

| Hydroformylation | CO/H₂, Rh catalyst | Aldehyde (-CHO) | Adds a formyl group, enabling further derivatization. |

Ultrasound-Assisted Esterification Methods

Ultrasound-assisted synthesis, or sonochemistry, has emerged as a green and efficient technique for accelerating chemical reactions, including esterification and transesterification. The application of high-frequency sound waves (typically >20 kHz) to a liquid medium generates acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. This collapse creates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates. researchgate.nettdl.org

In the context of producing fatty acid methyl esters, ultrasound facilitates mass transfer in heterogeneous systems (like oil and methanol), reducing the need for high temperatures and vigorous mechanical stirring. tdl.orgnih.gov Studies on the ultrasound-assisted esterification of related fatty acids, such as 10-undecenoic acid, have demonstrated several advantages over conventional methods, including shorter reaction times, reduced energy consumption, and often higher product yields. researchgate.net

The effectiveness of sonochemical esterification is influenced by several parameters, including the nature of the catalyst (acid, base, or enzyme), solvent-to-oil molar ratio, reaction temperature, and the specific characteristics of the ultrasound used (frequency and power). nih.gov Research has shown that complete conversion of triglycerides to methyl esters can be achieved in significantly shorter times (e.g., 40 minutes) using ultrasound compared to conventional heating methods. nih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Esterification of Fatty Acids

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

| Reaction Time | Several hours | 10-60 minutes | researchgate.netnih.gov |

| Temperature | Often elevated (e.g., 60-70°C) | Room temperature or slightly elevated | researchgate.net |

| Energy Consumption | Higher | Lower | researchgate.net |

| Mass Transfer | Limited by stirring efficiency | Significantly enhanced by cavitation | tdl.org |

| Yield | Variable | Often higher | researchgate.net |

Mechanistic Investigations of Methyl Cis 9 Undecenoate Chemical Transformations

Catalytic Functionalization of the Unsaturated Moiety

The double bond in methyl cis-9-undecenoate is the primary site for catalytic functionalization, enabling the introduction of new functional groups and the extension of the carbon chain.

Epoxidation Reactions and Subsequent Ring-Opening Chemistry

Epoxidation of the double bond in this compound yields methyl cis-9,10-epoxyundecanoate. This transformation is a critical step in the synthesis of various difunctional compounds. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products. The mechanism of ring-opening can be catalyzed by acids or bases. For instance, in the presence of tertiary amines, the ring-opening of epoxides can proceed, although the reactivity of the oxirane ring to nucleophilic opening can be low. researchgate.netcolab.ws The study of glycidol (B123203) has shown that its ring-opening polymerization mechanism in the presence of tertiary amines differs from other epoxides. colab.ws The ring-opening is a versatile reaction that allows for the introduction of various functional groups, such as hydroxyl groups, by using water as a nucleophile, or other functionalities by employing different nucleophiles.

It has been noted that in the context of biodiesel autoxidation, an epoxide route is one of the suggested auto-oxidation pathways. soton.ac.uk Specifically, the formation of methyl cis-9,10-epoxystearate has been identified as a marker for auto-oxidation in rapeseed methyl ester (RME). soton.ac.uk

Isomerizing ω-Functionalization: Hydroformylation, Hydroboration, and Alkoxycarbonylation

The functionalization at the terminal (ω) position of fatty acid esters is a significant challenge due to the internal position of the double bond in many common feedstocks like methyl oleate (B1233923). acs.org This necessitates an initial isomerization step to move the double bond to the terminal position, followed by selective functionalization. acs.org

Hydroformylation: This process introduces a formyl group (-CHO) at the terminal carbon. For methyl 10-undecenoate, aqueous biphasic hydroformylation has been studied to improve productivity. rsc.orgrsc.org Rhodium-based catalysts are often employed. acs.orguni-konstanz.de However, the presence of polyunsaturated fatty acid methyl esters (PU-FAMEs) can inhibit the catalyst by forming stable η³-Rh-allyl species, which slows down the reaction. rsc.orgrsc.org Selective hydrogenation of these polyunsaturated components can significantly enhance the hydroformylation activity. rsc.org

Hydroboration: This reaction involves the addition of a boron-hydrogen bond across the double bond. For terminal alkenes like methyl 10-undecenoate, hydroboration followed by oxidation is a highly regioselective method to produce the corresponding terminal alcohol, methyl 11-hydroxyundecanoate, in high yields (82-92%). researchgate.netresearchgate.net The use of sterically demanding boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) enhances the anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon. eujournal.orgorganic-chemistry.org In contrast, for internal olefins like methyl oleate, iridium-catalyzed isomerizing hydroboration is required to achieve the terminal boronate ester, though this can be accompanied by significant hydrogenation as a side reaction. acs.orgresearchgate.net

Alkoxycarbonylation: This reaction introduces an alkoxycarbonyl group (-COOR) to the alkene. Palladium catalysts are commonly used for this transformation. researchgate.net For instance, the methoxycarbonylation of methyl 10-undecenoate using a palladium catalyst with a DTBPX ligand system has been studied computationally to understand the selectivity for the linear product. semanticscholar.org The reaction proceeds through the formation of an acyl complex followed by methanolysis. semanticscholar.org

Table 1: Isomerizing ω-Functionalization Reactions of Unsaturated Esters This table summarizes key findings for different functionalization reactions. Note that substrates may vary, with methyl 10-undecenoate being a key example for terminal functionalization.

| Functionalization | Catalyst/Reagent | Substrate Example | Key Findings | Reference(s) |

| Hydroformylation | Rhodium-based catalysts | Methyl 10-undecenoate | Aqueous biphasic systems can improve productivity. Catalyst inhibition by polyunsaturates is a challenge. | rsc.orgrsc.orgrsc.org |

| Hydroboration | 9-BBN, Borane dimethyl sulfide (B99878) (BMS) | Methyl 10-undecenoate | High regioselectivity for terminal alcohol (anti-Markovnikov). | researchgate.neteujournal.orgorganic-chemistry.org |

| Isomerizing Hydroboration | Iridium catalysts | Methyl oleate | Yields terminal boronate ester but with competing hydrogenation. | acs.orgresearchgate.net |

| Alkoxycarbonylation | Palladium/DTBPX | Methyl 10-undecenoate | Computational studies focus on selectivity for linear products via an acyl complex. | semanticscholar.org |

Thiol-Ene Additions and Related Reactions

The thiol-ene reaction is a radical addition of a thiol to a double bond. This "click" reaction is highly efficient and proceeds with high regioselectivity for terminal alkenes, forming an anti-Markovnikov adduct. mdpi.comresearchgate.net For methyl 10-undecenoate, thiol-ene additions have been studied to create a variety of renewable monomers in good to excellent yields, often without the need for solvents or initiators. researchgate.net The mechanism involves the generation of a thiyl radical, which adds to the double bond to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final product. mdpi.com A key feature of this reaction is the reversibility of the initial thiyl radical addition, which can lead to cis/trans isomerization of the double bond. rsc.org

Oxidative Degradation Pathways and Autoxidation Mechanisms

The unsaturated nature of this compound also makes it susceptible to oxidative degradation, a process of significant interest in the context of biofuel stability and lipid chemistry.

Atmospheric Pressure Plasma Jet Exposure and Reactivity

Exposure of fatty acid methyl esters (FAMEs) to an atmospheric pressure plasma jet (APPJ) induces oxidation. unito.it APPJ generates a mix of reactive species, including ions, electrons, and radicals. researchgate.netmdpi.com The composition of these reactive species can be controlled by the plasma source and operating conditions. researchgate.net When FAMEs are treated with plasma, a variety of volatile and non-volatile oxidation products are formed. unito.it Studies on FAME mixtures have identified numerous degradation products, including aldehydes, alkanes, alkenes, alcohols, and carboxylic acids derived from the alkyl part of the ester. unito.it From the ester portion, products such as methyl esters, oxo-methyl esters (including methyl 11-oxo-9-undecenoate), and hydroxy-methyl esters are formed. unito.it The formation of these products is attributed to autoxidation processes initiated by the reactive species in the plasma, leading to the formation and subsequent decomposition of organic peroxides. unito.it

Autoxidative Processes and Marker Compound Identification

Autoxidation is a free-radical-driven chain reaction involving the reaction of unsaturated lipids with oxygen. researchgate.net This process is a key degradation pathway for biodiesel, leading to increased viscosity and the formation of new chemical species. soton.ac.uk The mechanism often proceeds via the formation of hydroperoxides as primary oxidation products. researchgate.net These hydroperoxides can then decompose to form a variety of secondary oxidation products.

In the context of FAMEs, several marker compounds have been identified to track the extent of autoxidation. For instance, in the thermal degradation of methyl oleate hydroperoxides, methyl 11-oxo-9-undecenoate has been identified as a decomposition product. dss.go.thresearchgate.net The autoxidation of FAMEs can also lead to the formation of epoxides, such as methyl cis-9,10-epoxystearate from methyl oleate, which serves as another indicator of oxidation. soton.ac.uk

Table 2: Identified Oxidation Products of Unsaturated Fatty Acid Methyl Esters This table lists some of the compounds identified from the oxidative degradation of unsaturated FAMEs, including those relevant to methyl undecenoate.

| Oxidation Method | Precursor | Identified Product | Significance | Reference(s) |

| Atmospheric Pressure Plasma Jet | FAME mixture | Methyl 11-oxo-9-undecenoate | Marker for oxidative degradation. | unito.it |

| Thermal Degradation | Methyl Oleate Hydroperoxides | Methyl 11-oxo-9-undecenoate | Secondary oxidation product from hydroperoxide decomposition. | dss.go.th |

| Autoxidation | Rapeseed Methyl Ester | Methyl cis-9,10-epoxystearate | Marker for auto-oxidation. | soton.ac.uk |

| Autoxidation | FAME mixture | Nonanal | Volatile degradation product. | soton.ac.uk |

| Autoxidation | FAME mixture | Octanoic acid (C8:0) | Short-chain fatty acid degradation product. | soton.ac.uk |

Transformations of the Ester Functional Group

The ester functional group in this compound is a key site for a variety of chemical transformations, allowing for its conversion into other valuable molecules such as carboxylic acids, different esters, alcohols, and ketones. fiveable.meresearchgate.net These reactions typically involve nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the ester group. fiveable.me

Hydrolysis

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, cis-9-undecenoic acid, can be achieved through catalysis by either acids or bases. fiveable.mecsic.es

Acid-catalyzed hydrolysis typically employs Brønsted acids, such as hydrochloric acid (HCl), to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. csic.es To drive the equilibrium towards the products and prevent the reverse esterification reaction, biphasic organic/aqueous conditions are sometimes used. csic.es

Base-promoted hydrolysis, also known as saponification, involves the use of a strong base like sodium hydroxide. fiveable.me This process is effectively irreversible as the carboxylate salt is formed, which is resistant to nucleophilic attack by the alcohol. Subsequent acidification of the salt solution yields the free carboxylic acid.

| Reaction | Reagent/Catalyst | Product | Reference |

| Acid-Catalyzed Hydrolysis | Brønsted acids (e.g., HCl), Water | cis-9-Undecenoic acid | csic.es |

| Base-Promoted Hydrolysis | Strong base (e.g., NaOH), Water | Sodium cis-9-undecenoate | fiveable.me |

Transesterification

Transesterification is a process where the ester group of this compound is exchanged to form a different ester. fiveable.meresearchgate.net This transformation can be catalyzed by acids, bases, or enzymes, and is crucial in processes like the production of biodiesel or specialty esters. google.comebi.ac.uk For instance, the transesterification of fatty acid methyl esters (FAMEs) is a fundamental reaction in the chemical industry. ebi.ac.uk

Enzymatic transesterification offers a mild and selective alternative. Lipases, such as Lipozyme TL IM or Novozyme 435, can be used to catalyze the reaction with other alcohols, like cetyl alcohol, to produce wax esters. google.com This method often proceeds under milder conditions and with high selectivity, preserving the cis configuration of the double bond.

A study on the enzymatic transesterification of a structurally similar compound, cis-9-myristoleate, with cetyl alcohol using Lipozyme TL IM as a catalyst at 68 °C for 8 hours resulted in a 95% yield of the corresponding wax ester. google.com

Table 1: Enzymatic Transesterification of a Related cis-9-Unsaturated Methyl Ester

| Substrate | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

Reduction to Alcohols

The ester moiety of this compound can be reduced to yield the corresponding primary alcohol, cis-9-undecen-1-ol. This transformation is significant for producing fragrance ingredients and polymer precursors. europa.eu The reduction can be accomplished using metal hydrides or through catalytic hydrogenolysis, with careful selection of reagents to avoid the reduction of the carbon-carbon double bond. csic.es

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. However, more selective reagents are often preferred. For example, sodium bis(2-methoxyethoxy)aluminum hydride has been successfully used for the reduction of a similar unsaturated ester, methyl (Z)-tetradec-9-enoate, to (Z)-tetradec-9-en-1-ol. google.com Catalytic hydrogenation using specific metal catalysts, such as osmium or ruthenium complexes, can also achieve selective reduction of the ester group while leaving the double bond intact. csic.es

Table 2: Example of Selective Reduction of an Unsaturated Ester

| Substrate | Reagent | Product | Reference |

|---|

Reaction with Organometallic Reagents

The reaction of this compound with organometallic compounds, particularly Grignard reagents (RMgX), provides a pathway to synthesize tertiary alcohols. libretexts.orgresearchgate.net In this reaction, the Grignard reagent acts as a potent carbon-based nucleophile. libretexts.org

The mechanism involves two successive additions of the Grignard reagent to the carbonyl carbon. The first addition results in the formation of a ketone intermediate after the elimination of the methoxide (B1231860) group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide, which upon acidic workup, yields a tertiary alcohol. libretexts.org Two of the alkyl or aryl groups on the tertiary carbon originate from the Grignard reagent. To ensure the reaction proceeds, anhydrous conditions are essential, as Grignard reagents are highly reactive towards water. byjus.com

For example, reacting this compound with two equivalents of methylmagnesium bromide would be expected to produce 2-methyl-dodec-10-en-2-ol after workup.

State of the Art Analytical Techniques for Undecenoate Ester Profiling and Quantification

Advanced Chromatographic Separations

Chromatography is the cornerstone of separating complex mixtures into their individual components. For undecenoate esters, several advanced chromatographic techniques are utilized to achieve high resolution and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Complex Mixture Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs), including methyl cis-9-undecenoate. restek.com When coupled with tandem mass spectrometry (MS/MS), GC-MS/MS provides exceptional selectivity and sensitivity for analyzing complex mixtures. shimadzu.com

After separation in the GC, the eluted compounds enter the mass spectrometer. In a tandem MS/MS system, such as a triple quadrupole, the first quadrupole can be set to select the molecular ion of the target analyte (e.g., this compound). This selected ion is then fragmented in the second quadrupole (collision cell), and the resulting fragment ions are analyzed by the third quadrupole. shimadzu.comdshs-koeln.de This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for the detection of trace amounts of the target compound even in the presence of co-eluting substances. shimadzu.com For instance, GC-MS/MS has been successfully used for the ultra-sensitive detection of steroid esters in plasma, demonstrating its power in complex biological matrices. nih.gov

The use of different ionization techniques, such as positive chemical ionization (PCI), can further improve sensitivity and specificity. PCI is a softer ionization method than the more common electron ionization (EI), leading to less fragmentation and a more abundant molecular ion, which is beneficial for quantitative analysis. shimadzu.com

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | The coating inside the GC column that interacts with the analytes. | Highly polar phases like biscyanopropyl are excellent for separating cis/trans isomers of undecenoate esters. restek.com |

| Ionization Mode | The method used to ionize the analyte in the mass spectrometer (e.g., EI, CI). | Chemical Ionization (CI) can provide higher sensitivity for FAMEs by reducing fragmentation. shimadzu.com |

| MS/MS Scan Mode | The operational mode of the tandem mass spectrometer (e.g., MRM). | MRM significantly increases selectivity and sensitivity for quantifying specific undecenoate esters in complex samples. shimadzu.com |

High-Performance Liquid Chromatography (HPLC) for Polar Derivatives

While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is better suited for the analysis of more polar, less volatile, or thermally labile derivatives of undecenoic acid. mdpi.comscielo.br HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. hplc.eu

For the analysis of undecenoate derivatives, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. scielo.brsielc.com More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

HPLC can be particularly useful for analyzing reaction mixtures where undecenoic acid has been modified to create more polar products. For example, the lipase-catalyzed esterification of polyglycerol polyricinoleate with 10-undecenoic acid results in more polar diester products that can be effectively separated and monitored by normal-phase HPLC. mdpi.com In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. mdpi.com

The development of specialized HPLC columns, such as those designed for use with highly aqueous mobile phases, has addressed challenges like poor retention and peak shape for very polar analytes. hplc.eu Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides the same benefits of enhanced sensitivity and specificity as in GC-MS, allowing for the reliable quantification of undecenoate derivatives in various samples. scielo.brdiva-portal.org

| HPLC Mode | Stationary Phase | Mobile Phase | Typical Analytes |

| Reversed-Phase | Nonpolar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Undecenoic acid esters and their less polar derivatives. scielo.brsielc.com |

| Normal-Phase | Polar (e.g., Silica) | Nonpolar | More polar derivatives, such as those resulting from esterification with polyols. mdpi.com |

Multidimensional Chromatography Approaches

For exceptionally complex samples containing numerous isomers and closely related compounds, single-column chromatography may not provide sufficient resolving power. scispace.com In such cases, multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced separation capabilities. nih.govleco.com

GCxGC utilizes two different columns with orthogonal separation mechanisms (e.g., a nonpolar column in the first dimension and a polar column in the second). acs.org The effluent from the first column is collected in small fractions by a modulator and then rapidly injected onto the second, shorter column for a fast secondary separation. acs.org This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, dramatically increasing peak capacity and resolution. nih.govleco.com

This technique has proven invaluable for the detailed profiling of fatty acid methyl esters (FAMEs) in intricate mixtures like fish oil and milk fat, effectively separating cis and trans isomers. nih.gov By spreading the peaks across a two-dimensional plane, GCxGC can resolve compounds that would co-elute in a single-dimension GC analysis. leco.comnih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes an incredibly powerful tool for the untargeted analysis of complex samples, allowing for the identification of a vast number of compounds in a single run. leco.comnih.gov

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule.

For this compound, ¹H NMR spectroscopy can be used to:

Confirm the presence of the methyl ester group: A characteristic singlet peak for the three protons of the methoxy (B1213986) group (-OCH₃) would be observed. chemicalbook.compressbooks.pub

Identify the protons around the double bond: The chemical shifts and coupling constants of the vinylic protons can confirm the position and cis stereochemistry of the double bond. nih.govnih.gov

Determine the ratio of different types of protons: The integration of the peak areas in the spectrum corresponds to the relative number of protons of each type. pressbooks.pub

¹³C NMR spectroscopy provides complementary information:

Identifies all unique carbon atoms: Each carbon atom in a different chemical environment gives a distinct signal. hmdb.caolemiss.edu

Confirms the presence of the ester carbonyl group and the double bond carbons: These carbons appear at characteristic chemical shifts. nih.govresearchgate.net

By analyzing both ¹H and ¹³C NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved. mdpi.comresearchgate.net

| NMR Nucleus | Information Provided | Key Features for this compound |

| ¹H | Chemical environment and connectivity of hydrogen atoms. pressbooks.pub | Signals for methyl ester, vinylic protons (confirming cis geometry), and aliphatic chain protons. chemicalbook.comnih.gov |

| ¹³C | Chemical environment of carbon atoms (the carbon skeleton). olemiss.edu | Signals for ester carbonyl carbon, sp² carbons of the double bond, methoxy carbon, and aliphatic chain carbons. nih.govresearchgate.net |

Mass Spectrometry (MS) Techniques: ESI-MS, FT-ICR-MS, and MS/MS for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules, often in conjunction with HPLC. nih.gov It typically generates protonated molecules [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), which allows for the determination of the molecular weight of the analyte. chromatographyonline.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): FT-ICR-MS is a high-resolution mass spectrometry technique that offers extremely high mass accuracy. nih.govresearchgate.net This capability allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. nationalmaglab.org For instance, FT-ICR-MS can differentiate between compounds with the same nominal mass but different elemental formulas, which is crucial for confident identification in complex mixtures. chromatographyonline.comresearchgate.net

Tandem Mass Spectrometry (MS/MS): As mentioned in the GC-MS/MS section, MS/MS involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. nih.gov This pattern acts as a "fingerprint" for the molecule, providing structural information and enhancing identification confidence. The fragmentation of fatty acid methyl esters in MS/MS can reveal details about the carbon chain length and the position of double bonds. shimadzu.com

The combination of these advanced MS techniques provides a powerful workflow for the analysis of this compound. High-resolution MS like FT-ICR-MS can determine its exact molecular formula, while MS/MS fragmentation patterns confirm its specific structure. nih.govresearchgate.net

| Technique | Primary Function | Application to this compound |

| ESI-MS | Soft ionization for molecular weight determination of polar molecules. nih.gov | Useful for analyzing polar derivatives of undecenoic acid, often coupled with HPLC. |

| FT-ICR-MS | Ultra-high mass resolution and accuracy for elemental formula determination. nih.govresearchgate.net | Provides the exact elemental composition (C₁₂H₂₂O₂) of this compound, distinguishing it from isomers. |

| MS/MS | Structural elucidation through fragmentation analysis. nih.gov | Generates a characteristic fragmentation pattern that confirms the structure and position of the double bond. |

Microextraction and Sample Preparation Innovations

Effective sample preparation is a critical step in the analytical workflow for undecenoate esters, often dictating the accuracy and sensitivity of the final measurement. Innovations in microextraction techniques have significantly improved the ability to isolate and concentrate these compounds from complex matrices.

Headspace Solid-Phase Microextraction (SPME) Arrow Methodologies

Headspace Solid-Phase Microextraction (HS-SPME) has become a popular solvent-free sample preparation method for volatile and semi-volatile organic compounds (VOCs). drawellanalytical.commdpi.com The recently developed SPME Arrow technology offers significant advantages over traditional SPME fibers, including a larger sorbent phase volume and enhanced durability. mdpi.comgerstel.com This results in higher extraction efficiency, increased sensitivity, and improved reproducibility. researchgate.netmdpi.com

The SPME Arrow consists of a metal shaft with an arrowhead design, coated with a sorbent material. gerstel.com This robust construction protects the adsorbent phase, making it less prone to damage compared to the fragile fused silica (B1680970) fibers of conventional SPME. gerstel.comd-nb.info The increased amount of sorbent material allows for the extraction of a broader range of analytes and higher loading capacity, leading to improved detection limits. nih.govshimadzu.com

In the context of fatty acid methyl esters (FAMEs), including undecenoate esters, HS-SPME Arrow has been successfully employed for their determination in aqueous samples. nih.gov A study on the analysis of 24 FAMEs from aqueous solutions utilized a divinylbenzene/polydimethylsiloxane (B3030410) (DVB/PDMS) SPME Arrow fiber. nih.gov The optimization of extraction parameters such as time and temperature was found to be crucial for achieving rapid and selective analysis. nih.gov For instance, an extraction time of 20 minutes at 70°C was identified as optimal for a broad range of FAMEs. nih.govresearchgate.net The choice of fiber coating is also critical; while DVB/PDMS covers a wide range of analytes, other coatings like polydimethylsiloxane (PDMS) and polyacrylate (PA) show better performance for unsaturated FAMEs. researchgate.net

A key advantage of HS-SPME Arrow is its amenability to full automation, which reduces sample handling, minimizes human error, and increases analytical throughput. drawellanalytical.combohrium.com This automated approach, often coupled with gas chromatography-mass spectrometry (GC-MS), provides a powerful tool for the comprehensive profiling of undecenoate esters and other VOCs in various matrices. mdpi.combohrium.com

Table 1: Comparison of SPME Arrow and Conventional SPME

| Feature | SPME Arrow | Conventional SPME | Reference |

|---|---|---|---|

| Sorbent Volume | Larger | Smaller | mdpi.comgerstel.com |

| Durability | More robust | Fragile | mdpi.comd-nb.info |

| Sensitivity | Higher | Lower | researchgate.netmdpi.com |

| Reproducibility | Improved | Lower | researchgate.net |

| Extraction Efficiency | Higher | Lower | nih.gov |

In Situ Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification technique used to improve the analytical properties of target compounds. drawellanalytical.com For undecenoate esters and related fatty acids, in situ derivatization, where the reaction occurs directly within the sample matrix, offers several advantages. nih.gov This approach can enhance volatility, improve thermal stability, and increase detection sensitivity, particularly for analysis by GC-MS. mdpi.comrestek.com

One common in situ derivatization strategy for fatty acids is esterification to form FAMEs. restek.com This is often necessary for free fatty acids which may exhibit poor chromatographic behavior. bohrium.com A novel method combines in situ derivatization with HS-SPME Arrow for the simultaneous analysis of free fatty acids (FAs) and FAMEs in aqueous samples. bohrium.com In this method, isotope-labeling in situ derivatization is performed using deuterated methanol (B129727) (CD3OD). bohrium.comuni-due.de This results in the formation of deuterated FAMEs from the free fatty acids, which can be distinguished from the naturally occurring FAMEs by a characteristic mass shift of +3 m/z in the mass spectrum. bohrium.comuni-due.de This allows for the simultaneous quantification of both compound classes in a single analytical run. bohrium.com

The derivatization reaction conditions, such as pH, temperature, and reaction time, significantly influence the efficiency of the process. bohrium.com For the in situ esterification of fatty acids in aqueous solutions, a pH of 2.1, a temperature of 50°C, and a reaction time of 20 minutes have been found to be optimal. bohrium.com

Another approach involves the use of reagents like boron trifluoride (BF3) in methanol for the direct methylation of fatty acids in water samples. mdpi.com This method has been shown to be effective for the analysis of fatty acids in the C9-C18 range without requiring extensive sample purification. mdpi.com

In situ derivatization can also be combined with other microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), to provide a simple and fast method for the enrichment of analytes. mostwiedzy.pl These innovative strategies that couple derivatization with advanced extraction techniques are crucial for enhancing the scope and sensitivity of undecenoate ester analysis in complex biological and environmental samples. nih.gov

Table 2: In Situ Derivatization Research Findings

| Derivatization Reagent | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Deuterated Methanol (CD3OD) | HS-SPME Arrow GC-MS/MS | Allows for simultaneous determination of free fatty acids and FAMEs through isotope labeling. | bohrium.comuni-due.de |

| Boron Trifluoride (BF3)-Methanol | GC-MS | Enables direct methylation of fatty acids in aqueous samples without extensive purification. | mdpi.com |

| Acetic Anhydride | GC-MS | Protects thermally unstable functional groups and prevents chemical reactions between reactive ingredients. | mdpi.com |

| Alkyl Chloroformates | LC-MS/MS | Decreases polarity and increases volatility of polar analytes for improved chromatographic separation. | nih.gov |

Chemometric and Multivariate Data Analysis in Undecenoate Research

The analysis of undecenoate esters and other volatile compounds often generates large and complex datasets, especially when using techniques like GC-MS. nih.govrsc.org Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools to extract meaningful information from this data. researchgate.netebsco.com Multivariate data analysis (MVA) techniques are particularly useful for identifying patterns, classifying samples, and building predictive models. hilarispublisher.comnih.gov

In food science, for example, chemometrics is used to evaluate authenticity, study the effects of processing and storage, and assess sensory perception based on chemical composition. rsc.org For undecenoate research, MVA can be used to correlate the presence and concentration of specific esters with particular sample characteristics or experimental conditions.

Commonly used MVA methods in this field include:

Principal Component Analysis (PCA): An unsupervised method used for exploratory data analysis. rsc.orgnih.gov PCA reduces the dimensionality of the data while retaining most of the original variance, helping to identify outliers, patterns, and groupings among samples. rsc.org It provides an unbiased overview of the data structure. rsc.org

Partial Least Squares (PLS) Regression: A supervised method used to build predictive models. nih.govspectroscopyonline.com PLS can be used to create a model that predicts a specific property of interest (e.g., a quality parameter) based on the measured analytical data (e.g., the undecenoate ester profile).

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised classification method used to distinguish between different groups of samples. spectroscopyonline.com For instance, PLS-DA could be used to differentiate between samples based on their origin or treatment by analyzing their undecenoate ester profiles.

The application of chemometrics is essential for making sense of the high-dimensional data generated in modern analytical research. hilarispublisher.commdpi.com It enables researchers to move beyond simple comparisons of individual compounds and to understand the complex relationships and patterns within the entire chemical profile, providing deeper insights in undecenoate research. ku.dkmdpi.com

Biochemical Pathways and Environmental Fates of Undecenoate Esters

Metabolic Intermediates and Biological Roles of Undecenoate Derivatives in Organisms

The metabolism of fatty acid esters like methyl cis-9-undecenoate in organisms typically commences with enzymatic hydrolysis. Hydrolase enzymes, such as esterases and lipases, which are widely distributed in nature, catalyze the cleavage of the ester bond. nih.govwikipedia.org This initial step yields the corresponding fatty acid, cis-9-undecenoic acid, and an alcohol, in this case, methanol (B129727). This process is fundamental for enabling the organism to utilize the fatty acid component in its metabolic pathways. nih.gov

Once liberated, the cis-9-undecenoic acid is activated to its acyl-CoA derivative, cis-9-undecenoyl-CoA. This activation is a prerequisite for its entry into the β-oxidation cycle, a core process in fatty acid degradation. researchgate.netwikipedia.org Through a recurring four-step sequence of oxidation, hydration, further oxidation, and thiolysis, the fatty acyl-CoA chain is shortened by two carbons in each cycle, producing acetyl-CoA. wikipedia.orgnih.gov The acetyl-CoA then enters central metabolic pathways, such as the citric acid cycle, to generate energy for the cell. wikipedia.org Studies on topically applied fatty acid methyl esters in mice have shown that the fatty acid moieties can be incorporated into endogenous epidermal lipids, demonstrating their entry into and modification of existing metabolic pools. nih.gov

Undecenoate derivatives exhibit a range of significant biological roles. The parent compound, undecenoic acid, is recognized for its potent antifungal and antimicrobial activities. patsnap.com Its mechanism of action involves the disruption of microbial cell membrane integrity and the inhibition of essential metabolic processes like ergosterol (B1671047) synthesis in fungi. patsnap.com This bioactivity makes it a valuable compound in various applications. Methyl 10-undecenoate, a closely related isomer, is utilized for its anti-odor properties and serves as a crucial chemical intermediate in the synthesis of polymers and aromatic chemicals. thegoodscentscompany.comrsc.org Furthermore, it has demonstrated notable insecticidal effects against pests such as the common bean weevil and the larvae of the Aedes aegypti mosquito. researchgate.netgoogle.com

Table 1: Biological Roles of Undecenoate Derivatives

| Derivative | Biological Role | Mechanism/Application | References |

|---|---|---|---|

| Undecenoic Acid | Antifungal, Antimicrobial | Disrupts microbial cell membranes; inhibits ergosterol synthesis. | patsnap.com |

| Methyl 10-undecenoate | Insecticidal | Effective against various insects including common bean weevils and mosquito larvae. | researchgate.netgoogle.com |

| Methyl 10-undecenoate | Chemical Intermediate | Used in the synthesis of polymers, silicones, and aromatic chemicals. | thegoodscentscompany.comrsc.org |

| Undecylenic Acid Sugar Esters | Antifungal, Antibacterial, Antiviral | Synthesized to enhance water solubility and bioactivity. | nih.gov |

Bioconversion and Biodegradation Studies of Undecenoate Esters

The environmental fate of undecenoate esters is largely determined by their susceptibility to biodegradation by microorganisms. arcjournals.orgarcjournals.org The process is initiated by extracellular lipases and esterases secreted by bacteria and fungi, which hydrolyze the ester bond. nih.govarcjournals.org This cleavage breaks down the ester into undecenoic acid and methanol. The resulting fatty acid can then be transported into the microbial cell and catabolized via the β-oxidation pathway to yield energy and building blocks for cellular biosynthesis. researchgate.net

Studies on various fatty acid methyl esters (FAMEs) confirm this degradation pathway. For instance, the bacterium Lysinibacillus sphaericus has been shown to effectively degrade and utilize FAMEs from domestic wastewater. arcjournals.orgarcjournals.org The biodegradability of related compounds, such as undecylenic acid sugar esters, has also been confirmed, highlighting the susceptibility of the undecenoate structure to microbial degradation. nih.gov While specific degradation rates for this compound are not extensively documented, the general principles governing the biodegradation of fatty acid esters suggest it would be readily broken down in environments with active microbial communities. arcjournals.orgmdpi.com

Beyond degradation, undecenoate esters serve as valuable platform molecules for bioconversion and chemical synthesis. Methyl 10-undecenoate, derived from castor oil, is a key starting material in the production of various high-value chemicals. researchgate.net It is used as a precursor for synthesizing renewable and biodegradable polymers, such as semi-crystalline polyesters and poly(ester-amide)s. rsc.orgresearchgate.net The terminal double bond of the undecenoate chain is particularly reactive and allows for further chemical modifications, including polymerization and metathesis reactions, to create novel materials. arkema.com It is also a key intermediate in the synthesis of certain insect pheromones, flavors, and fragrances.

Table 2: Biotransformation of Methyl Undecenoate

| Process | Description | Products/Applications | References |

|---|---|---|---|

| Biodegradation | Microbial breakdown initiated by enzymatic hydrolysis (lipases/esterases) followed by β-oxidation of the fatty acid. | Carbon dioxide, water, biomass. | researchgate.netarcjournals.orgarcjournals.org |

| Bioconversion/Synthesis | Used as a chemical intermediate or precursor molecule. | Polyesters, poly(ester-amide)s, aromatic chemicals, insect pheromones, flavors, fragrances. | rsc.orgresearchgate.net |

Ecological Dynamics and Distribution in Biological Systems

Methyl undecenoate and related C11 unsaturated fatty acids are found in various biological systems, where they play roles in chemical communication and defense. The distribution of these compounds, while not ubiquitous, is significant in certain plant and insect species. For example, methyl 10-undecenoate has been identified as a natural compound in the plant Achillea millefolium (common yarrow). nih.gov The parent fatty acid, undecylenic acid, is also found in nature, for instance in black elderberry. hmdb.ca The presence of these compounds in plants suggests a potential role in defense against herbivores or pathogens.

The ecological significance of undecenoate derivatives is particularly evident in their interactions with insects. Methyl 10-undecenoate has been shown to possess insecticidal properties, indicating a role as a protective chemical agent. google.com It is effective against the larvae of the Aedes aegypti mosquito, a vector for numerous diseases. researchgate.net This larvicidal activity highlights its potential as a natural, bio-based pesticide.

Furthermore, undecenoates and their derivatives can function as semiochemicals, specifically as pheromones or components of pheromone blends, which mediate insect behavior. For instance, undecanoic acid, the saturated analogue, is found on the cuticle of the greater wax moth (Galleria mellonella), and its concentration changes significantly after mating, implying a role in chemical signaling. researchgate.net Reflecting this natural role, methyl undecylenate is used commercially as a starting material in the synthesis of synthetic insect pheromones for pest management. This function as a semiochemical underscores the compound's importance in mediating ecological dynamics, particularly in insect communication and plant-insect interactions.

Table 3: Natural Occurrence and Ecological Roles of Undecenoate Derivatives

| Compound/Derivative | Organism/Source | Ecological Role/Function | References |

|---|---|---|---|

| Methyl 10-undecenoate | Achillea millefolium (Yarrow) | Natural plant constituent. | nih.gov |

| Undecylenic Acid | Black Elderberry | Natural plant constituent. | hmdb.ca |

| Methyl 10-undecenoate | N/A (Applied) | Insecticidal (e.g., against mosquito larvae, bean weevils). | researchgate.netgoogle.com |

| Undecanoic Acid | Galleria mellonella (Greater Wax Moth) | Putative semiochemical (pheromone component). | researchgate.net |

| Methyl Undecylenate | N/A (Synthetic Precursor) | Used to manufacture synthetic insect pheromones. |

Computational and Theoretical Approaches in Undecenoate Ester Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions involving esters. acs.orgresearchgate.net This allows for the detailed elucidation of reaction mechanisms by identifying intermediates, transition states, and calculating their corresponding energies. rsc.org

For instance, in the study of the combustion and autoignition of fatty acid methyl esters, which are structurally similar to methyl cis-9-undecenoate, quantum chemical methods like the Complete Basis Set (CBS-QB3) are used to analyze the complex network of reactions. acs.org These calculations can determine the thermodynamics and kinetics of critical reaction pathways, such as H-atom abstraction, peroxy radical isomerization, and cyclic ether formation. acs.org The calculated potential energy profiles reveal the most favorable reaction channels and help explain the formation of observed products. acs.org

A common application is the study of unimolecular reactions of radicals derived from the ester. acs.org The table below illustrates the types of data obtained from such calculations for radicals of methyl butanoate, a surrogate for larger esters. These calculations show that certain reaction pathways, like peroxy radical interconversions, can have surprisingly low activation barriers despite involving large ring transition states, making them significant reaction pathways that must be included in kinetic models. acs.org

| Reaction Type | Example Radical Species (from Methyl Butanoate) | Calculated Activation Barrier (kcal/mol) | Significance |

|---|---|---|---|

| Peroxy Radical Interconversion | •OOQOOH → HOOQOO• | Low | Can be a dominant pathway at autoignition temperatures. acs.org |

| H-migration | RC(=O)OCH2OO• | Low for 1,8 H-migration | Unexpectedly low barrier, revealing a key reaction step. acs.org |

| Cyclic Ether Formation | Hydroperoxy Alkyl Radicals (•QOOH) | Varies | Leads to the formation of cyclic ether products observed in experiments. acs.org |

Similarly, quantum calculations are used to understand fragmentation patterns in mass spectrometry. For methyl valerate, DFT calculations at the M06-2X/6-31+G(d) level of theory have been used to map the reaction pathway of the McLafferty rearrangement. rsc.org These studies can distinguish between stepwise and concerted mechanisms by comparing the energy barriers of the different pathways, providing a detailed picture of the ion's fate within the mass spectrometer. rsc.org

Molecular Modeling and Simulation of Ester Reactivity and Selectivity

Molecular modeling provides tools to analyze the intrinsic electronic properties of an ester molecule, which in turn dictate its reactivity and selectivity in chemical reactions. researchgate.net Properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) charges are calculated to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Studies on various methyl esters show that the reactivity is often centered around the ester group and any sites of unsaturation. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution on the molecule. For a typical unsaturated ester like this compound, the region around the carbonyl oxygen would show a negative potential, indicating a site susceptible to electrophilic attack, while regions around hydrogen atoms would be more positive. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates the region most likely to donate electrons (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site). For an unsaturated ester, the HOMO is often associated with the C=C double bond, while the LUMO is typically localized around the carbonyl carbon of the ester group. researchgate.net

Fukui Function and Charge Analysis: These methods provide a quantitative measure of the reactivity at specific atomic sites within the molecule, further refining the predictions made by MEP and FMO analysis. researchgate.net

These computational tools are essential in understanding the selectivity of reactions like hydroformylation. mtak.hursc.org For an unsymmetrical alkene such as this compound, hydroformylation can lead to linear and branched aldehyde products. DFT calculations on catalyst-substrate complexes can elucidate the energy barriers for the formation of different alkyl-metal intermediates, which determines the regioselectivity (linear vs. branched product ratio) of the reaction. mtak.hu

Structure-Reactivity Relationship Predictions

Computational chemistry is highly effective for establishing structure-reactivity relationships by systematically comparing the calculated properties of different molecules. researchgate.net By comparing saturated and unsaturated esters, or esters of varying chain lengths, clear trends in reactivity can be predicted.

For example, a comparative quantum chemical study on methyl butyrate (B1204436) (saturated) and methyl crotonate (unsaturated) using DFT showed that the presence of the double bond significantly increases the reactivity of the molecule. researchgate.net The reactive sites in the saturated ester are primarily on the ester group, whereas the unsaturated ester has reactive sites on both the ester group and the double bond. researchgate.net

Furthermore, computational studies on a homologous series of saturated fatty acid methyl esters (e.g., methyl butanoate, methyl hexanoate, methyl tridecanoate) have been used to determine properties like bond dissociation energies (BDEs). asme.org These calculations show how the strength of C-H and C-C bonds varies with their position along the alkyl chain. This data is critical for building accurate kinetic models for processes like oxidation, as the initial site of H-atom abstraction is a key selectivity-determining step. asme.orgnih.gov

The general findings from these studies can be extrapolated to predict the reactivity of this compound. The presence of the cis-double bond at the 9-position is expected to be a primary site of reactivity alongside the ester functional group. Its long alkyl chain would have BDEs for its C-H bonds similar to those found in other long-chain saturated esters, but the allylic C-H bonds adjacent to the double bond would be significantly weaker and thus more susceptible to abstraction. asme.org

| Bond Type | Molecule (Example) | Average Calculated BDE (kJ mol⁻¹) | Implication for Reactivity |

|---|---|---|---|

| C-C (Alkyl Chain) | Methyl Hexanoate (MHX) | 379.2 | Represents the energy needed to break the carbon backbone. asme.org |

| C-H (Alkyl Chain) | Methyl Hexanoate (MHX) | 413.2 | Higher than C-C BDE, indicating C-C scission is often favored over C-H scission in pyrolysis. asme.org |

| C-C (Alkyl Chain) | Methyl Tridecanoate (MTD) | 380.1 | Shows minimal change in average C-C bond strength with increasing chain length. asme.org |

Emerging Research Frontiers and Future Directions in Methyl Cis 9 Undecenoate Science

Development of Novel Catalytic Systems for Sustainable Production and Transformation

The pursuit of sustainability in chemical manufacturing has intensified the development of innovative catalytic systems that adhere to the principles of green chemistry. researchgate.net Research is focused on creating catalysts for the production and transformation of Methyl cis-9-undecenoate that are efficient, selective, and environmentally benign. nano-ntp.com The key objectives are to reduce reliance on hazardous reagents, minimize energy consumption by operating under milder conditions, and decrease waste generation. researchgate.netnano-ntp.com

Table 1: Comparison of Catalytic Systems for Undecenoate Transformation

| Feature | Traditional Catalytic Systems | Novel Sustainable Systems |

| Catalyst Type | Homogeneous catalysts based on precious metals (e.g., Ruthenium, Palladium) | Heterogeneous catalysts, earth-abundant metals, organocatalysts, bio-inspired frameworks. researchgate.net |

| Reaction Conditions | Often require high temperatures and pressures, harsh solvents. researchgate.net | Mild or ambient conditions, greener solvents. researchgate.netnano-ntp.com |

| Selectivity | Can be high but may require complex ligands. | High selectivity designed through catalyst structure. nano-ntp.com |

| Recyclability | Difficult to recover and reuse. | Designed for easy separation and multiple reuse cycles. nano-ntp.com |

| Environmental Impact | Generation of hazardous waste, high energy consumption. nano-ntp.com | Reduced waste, lower energy use, decreased greenhouse gas emissions. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Undecenoate Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools to analyze complex datasets, predict outcomes, and accelerate the discovery process. bipc.comnih.gov In the context of this compound, AI and ML models can be applied to various aspects of its lifecycle, from catalyst design to process optimization and the prediction of material properties.

By analyzing vast amounts of experimental data, ML algorithms can identify patterns and relationships that are not immediately obvious to human researchers. bipc.com This capability can be harnessed to:

Discover Novel Catalysts: AI can screen vast libraries of potential catalyst structures to predict their activity and selectivity for specific reactions involving undecenoates, significantly speeding up the development of new, more efficient catalytic systems. nih.gov

Optimize Reaction Conditions: ML models can predict reaction yields and outcomes under different conditions (e.g., temperature, pressure, reactant concentrations), enabling researchers to identify the optimal parameters for sustainable production with fewer experiments. researchgate.net

Predict Material Properties: When using this compound as a building block for polymers and other materials, AI can predict the properties of the resulting materials (e.g., thermal stability, mechanical strength) based on their chemical structure, guiding the design of new bio-based products with desired characteristics.

The integration of these computational tools represents a paradigm shift, moving towards a more data-driven approach to chemical synthesis and materials science. bipc.com

Table 2: Applications of AI and Machine Learning in Undecenoate Research

| Application Area | AI/ML Tool/Technique | Objective |

| Catalyst Discovery | Predictive Modeling, High-Throughput Virtual Screening | Identify and design novel, highly efficient catalysts for undecenoate synthesis and transformation. nih.gov |

| Process Optimization | Regression Models, Bayesian Optimization | Maximize yield and selectivity while minimizing energy consumption and waste by predicting optimal reaction conditions. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Forecast the physical and chemical properties of new polymers and materials derived from undecenoates. |

| Reaction Pathway Analysis | Network Analysis, Mechanistic Modeling | Elucidate complex reaction mechanisms and identify potential side products or intermediates. |

Advancements in In Situ Monitoring and Real-Time Analysis Techniques

Understanding and controlling chemical reactions requires precise knowledge of their kinetics, mechanisms, and the behavior of transient species. Process Analytical Technology (PAT) is increasingly important for developing robust and sustainable chemical syntheses. mt.com Advancements in in situ (in the reaction mixture) and real-time analytical techniques are providing unprecedented insights into reactions involving this compound.

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be integrated directly into reaction vessels. mt.comnih.gov This allows for the continuous monitoring of the concentrations of reactants, products, and intermediates without the need for time-consuming offline sampling. rsc.org Real-time data acquisition enables the accurate determination of reaction endpoints, preventing the formation of impurities from over-processing and ensuring product quality. rsc.org These techniques are invaluable for optimizing reaction conditions, ensuring process safety, and facilitating the scale-up from laboratory to industrial production. rsc.org

Table 3: In Situ and Real-Time Analytical Techniques for Undecenoate Reactions

| Technique | Information Provided | Advantages in Undecenoate Research |

| FTIR Spectroscopy | Concentration of functional groups (e.g., C=C, C=O), reaction kinetics. rsc.org | Non-invasive, rapid data acquisition, excellent for monitoring the progress of esterification or hydrogenation. rsc.org |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR, good for aqueous systems. mt.com | Can be used with fiber-optic probes, less interference from water, useful for polymerization monitoring. |

| NMR Spectroscopy | Detailed structural information, quantification of isomers and intermediates. mt.com | Provides unambiguous structural data, helps in mechanistic studies and isomer distribution analysis. |

| Mass Spectrometry (MS) | Molecular weight of reactants, products, and intermediates. nih.gov | High sensitivity, allows for the detection and identification of transient or low-concentration species in the catalytic cycle. nih.gov |